molecular formula C10H12N2O4 B14260219 Ethyl 3-(1-methyl-4-nitro-1H-pyrrol-2-yl)prop-2-enoate CAS No. 373362-02-8

Ethyl 3-(1-methyl-4-nitro-1H-pyrrol-2-yl)prop-2-enoate

Cat. No.: B14260219
CAS No.: 373362-02-8
M. Wt: 224.21 g/mol
InChI Key: QJMZEVRTTTWUPH-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-4-nitro-1H-pyrrol-2-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of nitro-substituted pyrroles This compound is characterized by the presence of a nitro group at the 4-position of the pyrrole ring, a methyl group at the 1-position, and an ethyl ester group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1-methyl-4-nitro-1H-pyrrol-2-yl)prop-2-enoate typically involves the condensation of 1-methyl-4-nitropyrrole with ethyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of the pyrrole nitrogen and subsequent nucleophilic attack on the acrylate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(1-methyl-4-nitro-1H-pyrrol-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed:

    Reduction: 3-(1-methyl-4-aminopyrrol-2-yl)prop-2-enoate.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(1-methyl-4-nitro-1H-pyrrol-2-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methyl-4-nitro-1H-pyrrol-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.

    2-Acetyl-1H-pyrrole: Contains a pyrrole ring with an acetyl group at the 2-position instead of a nitro group.

Uniqueness: Ethyl 3-(1-methyl-4-nitro-1H-pyrrol-2-yl)prop-2-enoate is unique due to the combination of its nitro-substituted pyrrole ring and the ethyl ester group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

373362-02-8

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 3-(1-methyl-4-nitropyrrol-2-yl)prop-2-enoate

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)5-4-8-6-9(12(14)15)7-11(8)2/h4-7H,3H2,1-2H3

InChI Key

QJMZEVRTTTWUPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=CN1C)[N+](=O)[O-]

Origin of Product

United States

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